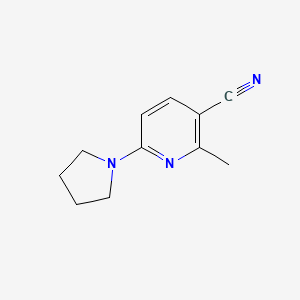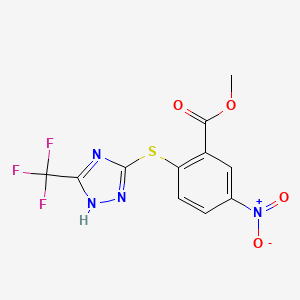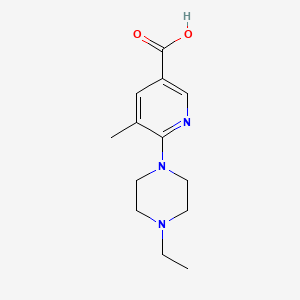
Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates It features a bromine atom, a triazole ring, and an ethyl ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Bromination: The starting material, 2-ethyl benzoate, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Triazole Formation: The brominated intermediate is then reacted with 4H-1,2,4-triazole under basic conditions, often using a base like potassium carbonate or sodium hydroxide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-bromo-5-(1H-1,2,3-triazol-1-yl)benzoate: Contains a different triazole isomer, which can influence its chemical properties and applications.
Ethyl 2-bromo-5-(4H-1,2,4-thiadiazol-4-yl)benzoate: Features a thiadiazole ring instead of a triazole, potentially altering its electronic and steric characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(3-4-10(9)12)15-6-13-14-7-15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
LTTLQTJKQCUFRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


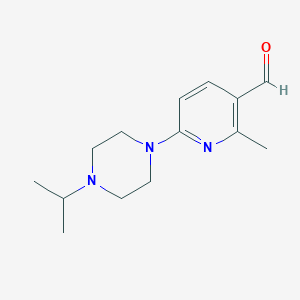
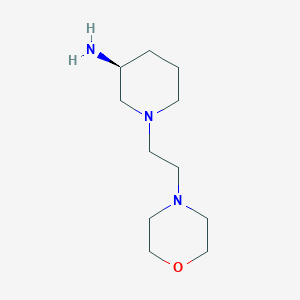

![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)


![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)

